2-(4-chlorophenoxy)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
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Description
2-(4-chlorophenoxy)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H19ClN2O2S and its molecular weight is 374.88. The purity is usually 95%.
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Biological Activity
The compound 2-(4-chlorophenoxy)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone , often referred to as Compound X , has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies that highlight its therapeutic potential.
Synthesis
The synthesis of Compound X typically involves multi-step reactions starting from benzo[d][1,3]dioxole derivatives. The final steps include the formation of the imidazole ring and thioether linkage, which are critical for its biological activity .
Antitumor Activity
Compound X has been evaluated for its antitumor effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). In vitro assays demonstrated significant cytotoxicity with IC50 values in low micromolar ranges, indicating its potential as a chemotherapeutic agent .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.2 | Induction of apoptosis via caspase activation |
A549 | 7.8 | Inhibition of cell proliferation |
MCF-7 | 6.5 | Disruption of mitochondrial function |
Anti-inflammatory Effects
In addition to its antitumor properties, Compound X exhibits anti-inflammatory activity. Studies have shown that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .
Antimicrobial Activity
Research indicates that Compound X possesses antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
Case Study 1: In Vivo Antitumor Efficacy
In a murine model of breast cancer, Compound X was administered at doses of 10 mg/kg body weight. The results indicated a significant reduction in tumor size compared to control groups, alongside minimal side effects observed in the liver and kidney functions as assessed by biochemical markers .
Case Study 2: Anti-inflammatory Response in Animal Models
A study involving rats subjected to induced inflammation showed that administration of Compound X resulted in a marked decrease in paw edema and inflammatory cell infiltration compared to untreated controls. This reinforces its potential utility in managing inflammatory conditions .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-14-2-4-15(5-3-14)13-25-19-21-10-11-22(19)18(23)12-24-17-8-6-16(20)7-9-17/h2-9H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIQYVBVBYOGQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.